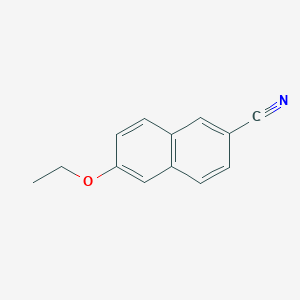

6-Ethoxynaphthalene-2-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

66217-26-3 |

|---|---|

Molecular Formula |

C13H11NO |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

6-ethoxynaphthalene-2-carbonitrile |

InChI |

InChI=1S/C13H11NO/c1-2-15-13-6-5-11-7-10(9-14)3-4-12(11)8-13/h3-8H,2H2,1H3 |

InChI Key |

IMPMRSUQFSFUPM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Ethoxynaphthalene 2 Carbonitrile

Direct Synthesis Approaches

Precursor Selection and Preparation

The success of a direct synthesis is heavily reliant on the availability and preparation of suitable precursors. Key starting materials for the synthesis of 6-Ethoxynaphthalene-2-carbonitrile include 2-Ethoxynaphthalene (B165321) and 2-Bromo-6-ethoxynaphthalene.

The preparation of 2-Ethoxynaphthalene can be accomplished through several established methods. One common approach is the Williamson ether synthesis, which involves the reaction of 2-naphthol (B1666908) with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. chegg.com Another documented method is the acid-catalyzed etherification of 2-naphthol with ethanol. prepchem.com

A more direct precursor to the target molecule is 2-Bromo-6-ethoxynaphthalene . Its synthesis can be adapted from the procedures for its methoxy (B1213986) analogue. google.com A viable route begins with the bromination of 2-naphthol to yield 1,6-dibromo-2-naphthol. Subsequent reduction, for instance with tin and hydrochloric acid, furnishes 6-bromo-2-naphthol (B32079). orgsyn.orgprepchem.com Finally, etherification of 6-bromo-2-naphthol with an ethylating agent provides the desired 2-Bromo-6-ethoxynaphthalene.

Table 1: Precursor Synthesis Methods

| Precursor | Starting Material(s) | Reagents | Key Reaction Type |

| 2-Ethoxynaphthalene | 2-Naphthol, Ethylating Agent | Base | Williamson Ether Synthesis chegg.com |

| 2-Ethoxynaphthalene | 2-Naphthol, Ethanol | Sulfuric Acid | Fischer Esterification prepchem.com |

| 2-Bromo-6-ethoxynaphthalene | 2-Naphthol | Bromine, Tin/HCl, Ethylating Agent | Bromination, Reduction, Etherification google.comorgsyn.org |

Reaction Conditions and Optimization

With the precursor, 2-Bromo-6-ethoxynaphthalene, in hand, the crucial step is the introduction of the nitrile group. Two primary methods for this transformation are the Rosenmund-von Braun reaction and palladium-catalyzed cyanation.

The Rosenmund-von Braun reaction involves the displacement of the bromine atom with a cyanide group using a copper(I) cyanide reagent, often in a high-boiling polar solvent like DMF or nitrobenzene. wikipedia.orgorganic-chemistry.org Optimization of this reaction typically involves adjusting the temperature, reaction time, and the specific copper cyanide source to maximize yield and minimize side reactions. Recent advancements have shown that the use of promoters, such as L-proline, can facilitate the reaction at lower temperatures (80-120 °C) and improve functional group tolerance. thieme-connect.de

Palladium-catalyzed cyanation offers a more modern and often milder alternative. nih.govrsc.org These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source, such as potassium ferrocyanide or zinc cyanide. nih.govnih.gov Optimization involves screening different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., dppf, XPhos), and cyanide sources to achieve high conversion and selectivity under the mildest possible conditions. nih.govthieme-connect.de

Yield and Purity Considerations

The yield and purity of the final this compound are contingent on the efficiency of each synthetic step and the subsequent purification methods. In the Rosenmund-von Braun reaction, excess copper cyanide and high reaction temperatures can lead to the formation of impurities that complicate purification. organic-chemistry.org Careful control of stoichiometry and the use of modern, promoted conditions can mitigate these issues. thieme-connect.de

Palladium-catalyzed cyanations, while often cleaner, can be sensitive to impurities in the starting material and reagents. Catalyst poisoning by residual impurities can lead to incomplete conversion and the formation of byproducts. nih.gov Purification of the final product typically involves chromatographic techniques, such as column chromatography, to separate the desired nitrile from unreacted starting material, catalyst residues, and any side products.

Indirect Synthesis Routes via Derivatization

Indirect synthetic routes to this compound involve the construction of the naphthalene (B1677914) ring system with the nitrile and ethoxy groups introduced at different stages of the synthesis.

Transformation of Naphthalene Precursors

This approach might start with a naphthalene derivative already containing a nitrogen functionality that can be converted to a nitrile. For example, a precursor bearing a nitro or amino group at the 2-position could be envisioned. The synthesis would then involve the introduction of the ethoxy group at the 6-position, followed by conversion of the nitrogen functionality to the nitrile via a Sandmeyer-type reaction or other diazotization-cyanation sequences.

Table 2: Summary of Synthetic Strategies

| Strategy | Key Intermediate | Key Transformation | Advantages | Potential Challenges |

| Direct Synthesis | 2-Bromo-6-ethoxynaphthalene | Rosenmund-von Braun Reaction wikipedia.orgorganic-chemistry.orgthieme-connect.de | Convergent, potentially higher yield | Harsh conditions, copper waste |

| 2-Bromo-6-ethoxynaphthalene | Palladium-Catalyzed Cyanation nih.govrsc.orgnih.gov | Milder conditions, high functional group tolerance | Catalyst cost and sensitivity | |

| Indirect Synthesis | Substituted Naphthalene | Diazotization/Cyanation | Utilizes different starting materials | Multi-step, potential for lower overall yield |

| 2-Ethoxynaphthalene | Acylation, Oximation, Dehydration | Builds complexity on a simpler core | Multi-step, potential for lower overall yield |

Introduction of the Nitrile Group

The introduction of a nitrile group onto the naphthalene ring is a pivotal transformation in the synthesis of this compound. Two primary strategies have been predominantly employed: the Sandmeyer reaction starting from an amino precursor and the cyanation of a halogenated naphthalene derivative.

The Sandmeyer reaction offers a classical and reliable route. chemicalbook.comchegg.com This method involves the diazotization of an aromatic amine, in this case, 6-amino-2-ethoxynaphthalene, followed by treatment with a copper(I) cyanide salt. chemicalbook.com The reaction proceeds via a diazonium salt intermediate, which is then displaced by the cyanide nucleophile. chemicalbook.com While effective, this method often requires stoichiometric amounts of copper salts and the in-situ generation of nitrous acid, which can present challenges in terms of waste management and safety. guidechem.com

A more contemporary and widely utilized approach is the transition-metal-catalyzed cyanation of a halo-substituted precursor, typically 6-bromo-2-ethoxynaphthalene. Palladium and nickel-based catalytic systems have emerged as powerful tools for this transformation, offering high efficiency and broad functional group tolerance. These reactions typically involve the cross-coupling of the aryl halide with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in the presence of a suitable ligand and a base.

The choice of catalyst, ligand, and cyanide source can significantly impact the reaction's efficiency and applicability. For instance, palladium-catalyzed cyanations often employ phosphine ligands to stabilize the active catalytic species and promote the reaction. Nickel catalysis, on the other hand, can provide a more cost-effective alternative.

A plausible synthetic route to this compound would involve the initial synthesis of 2-ethoxynaphthalene from 2-naphthol, followed by bromination to yield 6-bromo-2-ethoxynaphthalene. This intermediate can then undergo a palladium or nickel-catalyzed cyanation to afford the final product.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes for fine chemicals like this compound. The focus is on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous Reaction Media

A significant advancement in green chemistry is the move away from volatile organic solvents (VOCs) towards more environmentally benign reaction media. For the cyanation of aryl halides, including the synthesis of this compound, the use of aqueous media has shown considerable promise.

Micellar catalysis, where the reaction takes place in nanomicelles formed by a surfactant in water, has been successfully applied to the palladium-catalyzed cyanation of aryl halides. This technique can facilitate the reaction of water-insoluble substrates in an aqueous environment, often with very low catalyst loadings. The use of water as a solvent not only reduces the environmental impact but can also enhance reaction rates and selectivity in some cases. Research has demonstrated the feasibility of conducting palladium-catalyzed cyanations of (hetero)aryl halides in aqueous media, achieving good to excellent yields under mild conditions.

Catalytic Methods in Synthesis

The use of catalytic methods is a cornerstone of green chemistry, as it reduces the amount of waste generated compared to stoichiometric reactions. The transition-metal-catalyzed cyanation of 6-bromo-2-ethoxynaphthalene is a prime example of this principle in action.

Modern catalytic systems for cyanation focus on using less toxic and more easily handled cyanide sources. Potassium hexacyanoferrate(II), K₄[Fe(CN)₆], is a notable example of a safer alternative to traditionally used toxic metal cyanides. Furthermore, the development of air-tolerant catalysts simplifies the experimental setup and reduces the need for inert atmosphere techniques, making the process more practical and safer.

Recent research has highlighted the development of highly efficient palladium and nickel catalysts that can operate at low loadings, further minimizing the environmental footprint of the synthesis. These catalytic systems are often compatible with a wide range of functional groups, allowing for the synthesis of complex molecules in a more streamlined and atom-economical fashion.

Below is a hypothetical data table illustrating the kind of information that would be generated from research on the catalytic cyanation of 6-bromo-2-ethoxynaphthalene, which is a key step in producing this compound.

| Entry | Catalyst | Ligand | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | S-Phos | Zn(CN)₂ | Toluene | 110 | 12 | 85 |

| 2 | NiCl₂(dppp) | - | K₄[Fe(CN)₆] | DMA | 130 | 24 | 78 |

| 3 | Pd/C | - | K₄[Fe(CN)₆] | Water/Surfactant | 100 | 8 | 92 |

This table is illustrative and based on general knowledge of similar reactions; specific experimental data for this compound synthesis would require direct experimental investigation.

Crystallographic and Supramolecular Architecture of 6 Ethoxynaphthalene 2 Carbonitrile

Anticipated Single Crystal X-ray Diffraction Properties

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net Although a study for 6-Ethoxynaphthalene-2-carbonitrile has not been published, we can hypothesize its likely crystallographic features.

Potential Crystal System and Space Group

Based on studies of similar naphthalene (B1677914) derivatives, this compound would likely crystallize in one of the common crystal systems for organic molecules, such as monoclinic or orthorhombic. For instance, the related compound (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone] crystallizes in the monoclinic space group P21/c. Another derivative, 2-(naphthalen-1-yl)ethyl 2-(6-methoxynaphthalen-2-yl)propanoate, also adopts a monoclinic system with the space group P21. researchgate.netresearchgate.net These examples suggest that a low-symmetry crystal system is probable for this compound.

Predicted Molecular Geometry and Bond Parameters

The molecular geometry of this compound would be dictated by the hybridization of its atoms. The naphthalene core is planar, composed of sp² hybridized carbon atoms. The nitrile group (C≡N) exhibits a linear geometry due to the sp hybridization of both the carbon and nitrogen atoms. libretexts.org The ethoxy group introduces some conformational flexibility.

Expected bond lengths and angles can be inferred from general principles and data for analogous structures. The C-C bonds within the naphthalene ring would exhibit lengths intermediate between single and double bonds, characteristic of aromatic systems. The C≡N triple bond is anticipated to be significantly shorter than C-N or C=N bonds. The geometry around the oxygen atom of the ethoxy group would be bent, with a C-O-C bond angle of approximately 109.5°.

A hypothetical table of selected bond parameters is presented below for illustrative purposes. Actual values would require experimental determination.

| Bond/Angle | Predicted Parameter |

| C-C (Naphthalene) | ~1.36-1.42 Å |

| C-O (Ethoxy) | ~1.37 Å |

| O-C (Ethyl) | ~1.43 Å |

| C-C (Ethyl) | ~1.54 Å |

| C-C (Nitrile) | ~1.45 Å |

| C≡N (Nitrile) | ~1.15 Å |

| ∠C-O-C (Ethoxy) | ~109.5° |

| ∠C-C≡N (Nitrile) | ~180° |

Probable Conformational Analysis in the Solid State

In the solid state, the conformation of the ethoxy group relative to the naphthalene ring would be a key feature. Crystal packing forces would likely dictate a specific, low-energy conformation. Studies on other flexible molecules show that solid-state conformations are often influenced by the optimization of intermolecular interactions. acs.org For this compound, the ethyl group may be oriented to facilitate favorable packing and intermolecular contacts.

Postulated Intermolecular Interactions in this compound Crystals

The supramolecular architecture of crystalline this compound would be governed by a variety of non-covalent interactions.

Expected Hydrogen Bonding Networks (e.g., C-H···N, C-H···π)

Given the presence of a nitrile group and aromatic rings, weak hydrogen bonds are expected to play a significant role in the crystal packing. The nitrogen atom of the nitrile group is a potential hydrogen bond acceptor. tandfonline.comnih.gov Therefore, C-H···N interactions, where a hydrogen atom from a neighboring molecule interacts with the nitrogen lone pair, are highly probable. These interactions are known to be influential in the assembly of aza-heterocyclic crystals. researchgate.net

Furthermore, C-H···π interactions are a common feature in the crystal structures of naphthalene derivatives. researchgate.netrsc.org In this type of interaction, a C-H bond points towards the electron-rich π-system of a naphthalene ring on an adjacent molecule. These interactions are crucial for the stabilization of crystal architectures.

Anticipated π-π Stacking Interactions of Naphthalene Moieties

π-π stacking is a ubiquitous non-covalent interaction in aromatic compounds, arising from the electrostatic and dispersion forces between the π-orbitals of adjacent aromatic rings. rsc.orgcatalysis.blog In the crystal structure of this compound, the naphthalene moieties are expected to engage in π-π stacking. The typical distance for such interactions is in the range of 3.3 to 3.8 Å. researchgate.netresearchgate.net The specific geometry of the stacking (e.g., parallel-displaced, T-shaped) would be influenced by the presence and orientation of the ethoxy and nitrile substituents. These interactions are a dominant factor in the crystal packing of many polycyclic aromatic hydrocarbons.

Van der Waals Forces and Other Weak Interactions

The presence of the ethoxy and nitrile functional groups on the naphthalene core introduces the potential for more specific intermolecular interactions. The nitrogen atom of the nitrile group, with its lone pair of electrons, can act as a weak hydrogen bond acceptor. Consequently, weak C-H···N hydrogen bonds are likely to be present, where hydrogen atoms from the aromatic naphthalene ring or the ethyl group of a neighboring molecule interact with the nitrile nitrogen.

Furthermore, the electron-rich naphthalene ring system is prone to π-π stacking interactions. These interactions, driven by electrostatic and dispersion forces, would likely involve the parallel or offset stacking of the naphthalene cores of adjacent molecules. The specific geometry of this stacking is influenced by the substitution pattern. In many naphthalene derivatives, C-H···π interactions are also observed, where a hydrogen atom from one molecule is directed towards the π-system of an adjacent molecule, further stabilizing the crystal structure. nih.gov

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping the electron distribution of a molecule in its crystalline environment, it provides a detailed breakdown of the close contacts between neighboring molecules. While specific data for this compound is not available, analysis of related ethoxynaphthalene derivatives provides valuable insights into the expected contributions of various intermolecular interactions. nih.govresearchgate.net

For instance, in a study of (E)-N-[(2-ethoxynaphthalene-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine, Hirshfeld surface analysis revealed that H···H contacts are the most significant, accounting for a substantial portion of the crystal packing. nih.gov This is a common feature in organic molecules with a high proportion of hydrogen atoms. The next most significant contributions arise from C···H/H···C contacts, which are indicative of the aforementioned C-H···π interactions. nih.govscienceopen.com

Based on analogous structures, the quantitative contributions of intermolecular contacts for a molecule like this compound can be approximated. The following interactive data table summarizes typical percentage contributions of various intermolecular contacts derived from Hirshfeld surface analyses of similar ethoxynaphthalene compounds. nih.govresearchgate.netscienceopen.com

| Intermolecular Contact Type | Approximate Contribution (%) | Description |

|---|---|---|

| H···H | 67.2 | Represents the most significant contribution, arising from contacts between hydrogen atoms on adjacent molecules. nih.gov |

| C···H/H···C | 26.7 | Indicative of C-H···π interactions, crucial for the stabilization of the crystal lattice. nih.gov |

| C···C | 2.5 | Suggests the presence of π-π stacking interactions between the naphthalene rings. nih.gov |

| C···O/O···C | 2.0 | Contacts involving the oxygen atom of the ethoxy group. scienceopen.com |

| N···H/H···N | 1.4 | Represents weak C-H···N hydrogen bonds involving the nitrile group. scienceopen.com |

| O···H/H···O | 0.2 | Weak hydrogen bonding interactions involving the ethoxy oxygen. scienceopen.com |

Crystal Engineering and Self-Assembly Principles for Naphthalene-Carbonitrile Analogues

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. For naphthalene-carbonitrile analogues, the principles of self-assembly are guided by the interplay of various functional groups and the aromatic core.

The nitrile group is a key player in the supramolecular assembly of these compounds. Its linear geometry and ability to act as a hydrogen bond acceptor can direct the formation of specific synthons, which are reliable and robust patterns of intermolecular interactions. In the absence of strong hydrogen bond donors, the C-H···N synthon is a common motif.

The aromatic naphthalene backbone provides a scaffold for π-π stacking interactions, which are a dominant feature in the crystal packing of many polycyclic aromatic hydrocarbons. The ethoxy group, while primarily influencing the solubility and electronic properties of the molecule, can also participate in weak C-H···O hydrogen bonds, further modulating the crystal structure.

The self-assembly of naphthalimide-based macrocycles, which share the naphthalene core, demonstrates the importance of π-π stacking and host-guest interactions in building complex supramolecular architectures. nih.gov The principles observed in these systems, such as the influence of substituents on the aggregation behavior, are transferable to smaller naphthalene derivatives like this compound. nih.gov The interplay between the attractive forces of hydrogen bonding and π-π stacking, and the repulsive forces governed by steric hindrance, ultimately determines the final crystal structure. The rational modification of the molecular structure, for instance by introducing different functional groups, can be used to tune these interactions and engineer crystals with specific packing motifs and, consequently, desired physical properties.

This is a placeholder for the article. The content will be generated in the subsequent steps.

Theoretical and Computational Investigations of 6 Ethoxynaphthalene 2 Carbonitrile

Quantum Chemical Calculations for Reactivity Descriptors

Local Reactivity Indices

The reactivity of a molecule is not uniform across its structure; certain atoms or functional groups are more susceptible to electrophilic or nucleophilic attack. Local reactivity indices, derived from conceptual Density Functional Theory (DFT), are powerful tools for identifying these reactive sites.

One of the most important local reactivity descriptors is the Fukui function, f(r). researchgate.netacs.org It quantifies the change in electron density at a specific point in a molecule as the total number of electrons changes. acs.orgmdpi.com The condensed Fukui function simplifies this by assigning a value to each atom in the molecule. mdpi.com This allows for the prediction of the most likely sites for:

Nucleophilic attack (electrophilic site): Indicated by the f+(r) index, which relates to the addition of an electron.

Electrophilic attack (nucleophilic site): Indicated by the f-(r) index, which relates to the removal of an electron. mdpi.com

Radical attack: Indicated by the f0(r) index.

For a molecule like 6-Ethoxynaphthalene-2-carbonitrile, DFT calculations would be performed to determine these indices. The naphthalene (B1677914) core, being an electron-rich aromatic system, is generally susceptible to electrophilic substitution. libretexts.org However, the positions are influenced by the attached functional groups. The ethoxy group (-OCH2CH3) is an activating, ortho-, para-directing group, while the nitrile group (-CN) is a deactivating, meta-directing group. numberanalytics.com

A computational study would likely reveal high f-(r) values on the carbon atoms ortho and para to the ethoxy group, indicating these are the preferred sites for electrophilic attack. Conversely, the nitrile group, being highly polar and electron-withdrawing, would influence the local electrophilicity. numberanalytics.com The carbon atom of the nitrile group is a potential site for nucleophilic attack, which would be reflected in the f+(r) values.

A hypothetical table of condensed Fukui functions for an electrophilic attack on a substituted naphthalene is presented below to illustrate the concept.

| Atomic Site | Condensed Fukui Function (f-) |

| C1 | 0.12 |

| C2 | 0.05 |

| C3 | 0.10 |

| C4 | 0.08 |

| C5 | 0.09 |

| C6 | 0.04 |

| C7 | 0.11 |

| C8 | 0.07 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For a molecule like this compound, MD simulations would provide insights into its conformational flexibility, particularly the rotation around the C-O bond of the ethoxy group and its interaction with the naphthalene ring.

The simulation would involve:

Defining a force field, which is a set of parameters that describe the potential energy of the system.

Placing the molecule in a simulated environment, often a box of solvent molecules like water or an organic solvent.

Solving Newton's equations of motion for every atom, which describes their movement over short time steps.

By analyzing the trajectory of the atoms over time, one can understand the molecule's conformational landscape. For the ethoxy group, the simulation would likely show rotation around the C(naphthalene)-O and O-C(ethyl) bonds. The planarity of the naphthalene ring would be largely maintained, but out-of-plane vibrations would be observable. The results could be used to determine the most stable conformations and the energy barriers between them. Such conformational analyses are crucial for understanding how the molecule might interact with other molecules, for instance, in a biological receptor or a crystal lattice. cwu.edu

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic properties of a molecule before it is synthesized or analyzed experimentally. These predictions are valuable for confirming experimental data and understanding the electronic structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. The calculations would predict the chemical shift for each unique hydrogen and carbon atom in this compound. The electron-donating ethoxy group would be expected to shield the nearby protons and carbons, leading to lower chemical shifts (upfield), while the electron-withdrawing nitrile group would cause deshielding and higher chemical shifts (downfield) for adjacent nuclei.

Illustrative Predicted ¹³C NMR Chemical Shifts for a Substituted Naphthalene:

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 118.5 |

| C2 | 157.2 |

| C3 | 105.9 |

| C4 | 129.1 |

| C4a | 127.8 |

| C5 | 126.4 |

| C6 | 120.7 |

| C7 | 135.6 |

| C8 | 128.3 |

| C8a | 134.5 |

| C (ethoxy) | 63.8 |

| CH3 (ethoxy) | 14.7 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. For this compound, key predicted vibrations would include:

C-H stretching of the aromatic and ethyl groups.

C=C stretching within the naphthalene ring.

A strong, characteristic C≡N stretching frequency for the nitrile group.

C-O stretching for the ethoxy group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. The calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, likely π → π* transitions within the conjugated naphthalene system. The presence of the ethoxy and nitrile substituents would be predicted to cause a bathochromic (red) shift compared to unsubstituted naphthalene.

Photophysical Properties and Optoelectronic Behavior of 6 Ethoxynaphthalene 2 Carbonitrile

Fluorescence and Phosphorescence Characteristics

The defining feature of the 2,6-disubstituted D-π-A naphthalene (B1677914) scaffold is its propensity for strong fluorescence, driven by an intramolecular charge transfer (ICT) mechanism. Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), which is predominantly localized on the electron-donating ethoxy group and the naphthalene ring, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting carbonitrile moiety. This charge redistribution creates a highly polar excited state, which is responsible for the compound's fluorescent properties. In contrast to unsubstituted naphthalene, which is a poor fluorophore, the strategic placement of donor and acceptor groups in 6-Ethoxynaphthalene-2-carbonitrile is expected to significantly enhance fluorescence emission.

In non-polar solvents, the fluorescence quantum yield is generally moderate. As solvent polarity increases, the polar ICT excited state is stabilized, which can either enhance or diminish the quantum yield depending on the competition with non-radiative decay pathways. The fluorescence lifetime is also sensitive to the solvent, typically falling within the nanosecond range for similar compounds. For context, related 2,6-distyrylnaphthalene D-π-A systems have been reported with quantum yields as high as 13% in certain conditions. rsc.org

Table 1: Illustrative Photophysical Data for a Representative Donor-Acceptor Naphthalene System This table presents data for a related compound, ASDSN [2-((4-((E)-2-(6-((E)-2,4-bis(methylsulfonyl)styryl)naphthalen-2-yl)vinyl)phenyl)(ethyl)amino)ethan-1-ol], to illustrate typical values for this class of molecules. It does not represent data for this compound.

The excited-state dynamics of this compound are governed by the formation of the ICT state. Following photoexcitation to an initial locally excited (LE) state, the molecule undergoes a rapid relaxation to the lower-energy ICT state. This process involves a significant redistribution of electron density from the ethoxy-substituted end of the molecule to the carbonitrile-substituted end.

The deactivation of this ICT excited state occurs primarily through two competing pathways:

Radiative Decay: The molecule returns to the ground state by emitting a photon (fluorescence). The energy of this photon, and thus the color of the light, is determined by the energy gap between the ICT state and the ground state. This gap is sensitive to the solvent polarity, leading to solvatochromic shifts in the emission spectrum.

Influence of Molecular Structure on Photophysical Performance

The photophysical performance of this compound is a direct consequence of its molecular structure. Research on various naphthalene-based dyes has consistently shown that the 2,6-substitution pattern is particularly effective for creating materials with desirable optical properties. rsc.orgresearchgate.net

The key structural factors for this compound are:

Naphthalene π-System: The rigid, aromatic naphthalene core serves as an excellent π-bridge, facilitating efficient electronic communication between the donor and acceptor groups.

Donor and Acceptor Strength: The ethoxy group is a moderately strong electron donor, while the carbonitrile group is a strong electron acceptor. This combination ensures a significant degree of charge transfer upon excitation.

Substitution Pattern: Placing the donor and acceptor at opposite ends of the long axis of the naphthalene molecule (the 2 and 6 positions) maximizes the distance of the charge transfer. This leads to a large change in dipole moment between the ground and excited states, which is a hallmark of efficient ICT fluorophores and is superior to other substitution patterns, such as 1,2-disubstitution. rsc.orgresearchgate.net

This specific D-π-A architecture is expected to result in a large Stokes shift (a significant separation between the absorption and emission maxima), which is beneficial for applications in fluorescence imaging and light-emitting devices as it minimizes self-absorption.

Potential for Light-Emitting Applications based on Naphthalene-Carbonitrile Scaffold

The naphthalene-carbonitrile scaffold, particularly when functionalized into a D-π-A structure like this compound, holds considerable promise for optoelectronic applications, especially in the field of organic light-emitting diodes (OLEDs). The inherent properties of this molecular design make it a suitable candidate for use as an emitter material.

The strong fluorescence and high efficiency associated with the ICT mechanism are critical for the performance of light-emitting layers in OLEDs. rsc.org Materials based on this scaffold can be designed to emit light across the visible spectrum by tuning the electron-donating and accepting strength of the substituents. For instance, replacing the ethoxy group with a stronger donor, like an amino group, would likely shift the emission to longer wavelengths (a bathochromic shift).

Furthermore, studies on related naphthalene-based D-π-A dyes have demonstrated their utility in other optoelectronic devices like dye-sensitized solar cells, where they act as the primary light-absorbing component. rsc.orgresearchgate.net The high molar extinction coefficients and efficient charge transfer characteristics of the 2,6-disubstituted naphthalene framework are advantageous for such applications. Therefore, this compound represents a model compound based on a scaffold with proven potential for the development of next-generation organic electronic materials.

Table 2: List of Mentioned Chemical Compounds

Chemical Reactivity and Derivatization Studies of 6 Ethoxynaphthalene 2 Carbonitrile

Reactions at the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. nih.gov This functional group can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition, to yield different functionalities. While specific studies involving pyridine-3-carbonitrile (B1148548) derivatives with this compound are not widely documented in general chemical literature, the intrinsic reactivity of the nitrile group itself is well-established.

Hydrolysis Reactions

The hydrolysis of nitriles is a standard method for the synthesis of carboxylic acids. libretexts.org This transformation can be carried out under either acidic or basic conditions, typically requiring heat. organicchemistrytutor.com The reaction proceeds via an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid. chemistrysteps.com

Under acidic conditions (e.g., refluxing with aqueous HCl or H₂SO₄), 6-Ethoxynaphthalene-2-carbonitrile is expected to convert directly to 6-ethoxynaphthalene-2-carboxylic acid, with the ammonium (B1175870) ion as a byproduct. libretexts.orgmasterorganicchemistry.com

In a basic medium (e.g., refluxing with aqueous NaOH), the initial product is the sodium salt of the carboxylic acid (sodium 6-ethoxynaphthalene-2-carboxylate) and ammonia (B1221849) gas. libretexts.orgorganicchemistrytutor.com Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the final 6-ethoxynaphthalene-2-carboxylic acid. savemyexams.com

| Reaction Conditions | Intermediate | Final Product (after workup) |

|---|---|---|

| Acidic (e.g., aq. HCl, heat) | 6-Ethoxynaphthalene-2-carboxamide | 6-Ethoxynaphthalene-2-carboxylic acid |

| Basic (e.g., 1. aq. NaOH, heat; 2. H₃O⁺) | Sodium 6-ethoxynaphthalene-2-carboxylate | 6-Ethoxynaphthalene-2-carboxylic acid |

Reduction Reactions

The nitrile group can be readily reduced to a primary amine, providing a synthetic route to aminomethyl naphthalenes. wikipedia.org This transformation is fundamental in medicinal chemistry for introducing a basic amine function, which can be crucial for modulating pharmacokinetic properties. youtube.com

Common and powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable ether solvent (e.g., diethyl ether or THF) followed by an aqueous workup will convert the nitrile to 6-ethoxynaphthalen-2-ylmethanamine. chemguide.co.uk Catalytic hydrogenation is another widely used method, employing hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.org This method is often considered more economical and can be performed under various temperatures and pressures depending on the chosen catalyst. chemguide.co.uk

| Reagent/Catalyst | Solvent | Product |

|---|---|---|

| 1. LiAlH₄ 2. H₂O workup | Diethyl ether or THF | (6-Ethoxynaphthalen-2-yl)methanamine |

| H₂ / Raney Ni | Ethanol | (6-Ethoxynaphthalen-2-yl)methanamine |

| H₂ / Pd/C | Ethanol or Methanol | (6-Ethoxynaphthalen-2-yl)methanamine |

Cycloaddition Reactions

Cycloaddition reactions offer a powerful tool for the construction of cyclic and heterocyclic systems. libretexts.org While the nitrile group can participate as a dienophile or dipolarophile in certain cycloaddition reactions to form five- or six-membered heterocyclic rings, specific examples involving this compound are not extensively reported in the general literature. The participation of nitriles in reactions like the [3+2] cycloaddition with azides to form tetrazoles is known, but would require specific investigation for this particular substrate.

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene (B1677914) Ring

The naphthalene core of the molecule is susceptible to aromatic substitution reactions. The regiochemical outcome of such reactions is governed by the directing effects of the two existing substituents: the ethoxy group (-OEt) and the nitrile group (-CN).

The ethoxy group at the C-6 position is an activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. The nitrile group at the C-2 position is a deactivating, meta-directing group because of its electron-withdrawing nature. In cases of competing directing effects, the powerful activating nature of the alkoxy group typically dominates.

Therefore, electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) is predicted to occur on the ring bearing the activating ethoxy group. The potential sites for substitution are the positions ortho to the ethoxy group (C-5 and C-7). Due to steric hindrance, substitution at C-5 might be favored over C-7.

Nucleophilic aromatic substitution (SNAᵣ) is less common for this scaffold unless a suitable leaving group (like a halogen) is present at an activated position.

Functionalization of the Ethoxy Group

The ethoxy group itself can be a site for chemical modification, primarily through ether cleavage. This O-dealkylation reaction converts the aryl ethyl ether back to the corresponding phenol. nih.gov This transformation is valuable for unmasking a hydroxyl group, which can then be used for further derivatization.

Strong Lewis acids like boron tribromide (BBr₃) are highly effective for cleaving aryl ethers at low temperatures. Alternatively, strong proton acids such as hydrobromic acid (HBr) can also be used, often at higher temperatures. The reaction would yield 6-hydroxynaphthalene-2-carbonitrile. This phenolic product opens up new synthetic possibilities, such as the introduction of different alkyl or aryl groups via Williamson ether synthesis or the formation of esters.

Synthesis of Novel Derivatives and Analogues for Structure-Property Relationship Studies

This compound serves as a valuable starting material for creating novel compounds to investigate structure-property relationships. researchgate.net By systematically modifying the core structure at its various reactive sites, libraries of analogues can be generated. For instance, the synthesis of derivatives where the ethoxy group is replaced by a longer or more complex side chain, such as in 6-(4-aminobutoxy)naphthalene-2-carbonitrile, has been reported. nih.gov Such modifications allow researchers to fine-tune properties like receptor binding affinity, solubility, and metabolic stability.

Potential Applications of 6 Ethoxynaphthalene 2 Carbonitrile in Advanced Materials Science

Organic Electronics and Optoelectronics

The unique electronic properties of naphthalene (B1677914) derivatives make them compelling candidates for use in organic electronic devices. ontosight.ai The extended π-conjugation of the naphthalene core provides a robust scaffold for charge transport, while the attached functional groups can be used to tune the material's energy levels and photophysical properties. nih.gov Naphthalene-based materials are recognized for their excellent photostability, high quantum yield, and electroactivity, positioning them as excellent candidates for building organic electronic appliances. nih.gov

Organic Light-Emitting Diodes (OLEDs) Components

Organic Light-Emitting Diodes (OLEDs) have become a leading technology in displays and solid-state lighting. nih.gov The performance of an OLED is critically dependent on the organic materials used in its emissive and charge-transporting layers. nih.govnih.gov Naphthalene derivatives have been extensively utilized in OLEDs as emitting materials, ranging from blue to red, as well as hole- and electron-transporting materials. nih.gov

The 6-ethoxynaphthalene-2-carbonitrile molecule possesses features that suggest its potential as a component in OLEDs. The ethoxynaphthalene moiety is known to be fluorescent. chemicalbook.comchemdad.com For instance, distyrylnaphthalene derivatives have been investigated as highly fluorescent dyes for biological imaging, and related compounds have been used as dopants in OLEDs. nih.gov The combination of the fluorescent naphthalene core with the donor-acceptor substituents in this compound could lead to a material with a high fluorescence quantum yield, making it a candidate for an emissive layer dopant. Furthermore, by incorporating both electron-donating (ethoxy) and electron-transporting (nitrile) moieties, the molecule may exhibit bipolar charge transport capabilities, which is a desirable trait for host materials in OLEDs, potentially simplifying device architecture and reducing costs. nih.gov

| Component | Potential Role of this compound | Rationale |

| Emissive Layer | Dopant Emitter | The ethoxynaphthalene core is fluorescent; donor-acceptor structure can tune emission wavelength and enhance quantum efficiency. nih.govchemicalbook.com |

| Host Material | Bipolar Host | The presence of both electron-donating (ethoxy) and electron-withdrawing/transporting (carbonitrile) groups may facilitate balanced transport of both holes and electrons. nih.gov |

| Charge Transport Layer | Hole or Electron Transport | The naphthalene core is a known charge transport moiety; functional groups can tune HOMO/LUMO levels for efficient charge injection/transport. nih.govrsc.org |

Organic Photovoltaics (OPVs) and Charge Transport Materials

The development of efficient organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs) relies on materials that can effectively transport charge carriers (holes and electrons). gatech.edu Naphthalene derivatives, particularly those based on naphthalene diimide (NDI), are well-regarded for their use as semiconductors in organic electronics due to their high electron affinities and charge-carrier mobilities. gatech.edu The fundamental structure of naphthalene provides a basis for efficient charge transport, with studies showing that even crystalline naphthalene exhibits bandlike hole mobility. aps.org

The structure of this compound is well-suited for applications in OPVs. In an OPV active layer, a blend of donor and acceptor materials facilitates the dissociation of excitons into free charge carriers. The D-π-A nature of this molecule suggests it could play a role in this process. The electron-rich ethoxy-substituted naphthalene system can act as a donor, while the electron-withdrawing nitrile group can facilitate electron acceptance and transport. This intramolecular charge transfer character is beneficial for charge separation.

Moreover, naphthalene derivatives are being actively explored as charge transport materials. researchgate.net The stacking of the planar naphthalene cores can create pathways for charge hopping or band-like transport. rsc.org Research on naphthalene diimide derivatives has shown that they can be functionalized to create semiconductors for various organic electronic devices, including OPVs and OFETs. gatech.edu The specific arrangement of donor and acceptor groups on the naphthalene core in this compound could be leveraged to engineer materials with specific hole or electron mobilities, a critical factor in the performance of organic transistors and solar cells. rsc.orgresearchgate.net

Sensor Development

Naphthalene-based fluorescent probes are widely studied for their high sensitivity and selectivity in detecting various analytes, including ions and biomolecules. nih.gov The rigid and planar structure of the naphthalene ring, combined with its large π-electron system, often results in high quantum yields and excellent photostability, which are ideal characteristics for a fluorescent sensor. nih.gov

Chemosensors based on Fluorescence Quenching/Enhancement

Fluorescent chemosensors operate by signaling the presence of a target analyte through a change in their fluorescence intensity (quenching or enhancement) or a shift in emission wavelength. The inherent fluorescence of the 2-ethoxynaphthalene (B165321) moiety serves as a promising foundation for such a sensor. chemicalbook.com The fluorescence of 2-ethoxynaphthalene itself has been shown to be quenched by certain molecules. chemicalbook.comchemdad.com

For this compound, the interaction of an analyte with either the electron-rich ethoxy group, the electron-deficient nitrile group, or the π-system of the naphthalene ring could perturb the intramolecular charge transfer (ICT) state of the molecule. This perturbation would, in turn, alter the fluorescence properties. For example, the binding of a target species could either disrupt the ICT, leading to fluorescence enhancement (a "turn-on" sensor), or promote non-radiative decay pathways, causing fluorescence quenching (a "turn-off" sensor). Naphthalene-based systems have successfully demonstrated this principle for the detection of various species. nih.govrsc.org

Ionophores and Metal Ion Complexation (by analogy to naphthaquinone derivatives)

An ionophore is a chemical species that reversibly binds ions. In sensor design, this binding event is coupled to a signal transduction mechanism, such as a change in fluorescence. Naphthalene derivatives have been designed to act as selective chemosensors for metal ions. nih.govrsc.orgrsc.org For instance, naphthalene-quinoline based chemosensors have shown high selectivity for Al³⁺ ions through significant fluorescence enhancement. nih.gov

By analogy, this compound contains potential metal-binding sites. The nitrogen atom of the carbonitrile group has a lone pair of electrons, and the oxygen atom of the ethoxy group also has available lone pairs. These heteroatoms could act in concert to form a chelation site for specific metal ions. The binding of a metal ion would rigidly fix the conformation and significantly alter the electronic structure of the molecule, leading to a distinct change in its photophysical properties. This mechanism is the basis for many fluorescent ion sensors. nih.gov Research on naphthylthiourea derivatives has demonstrated the detection of multiple heavy and transition metal ions through "turn-on" excimer emission, where metal binding suppresses a photoinduced electron transfer (PET) quenching pathway. rsc.org A similar PET mechanism could potentially be designed into sensors based on this compound.

| Analyte Type | Sensing Mechanism | Relevant Molecular Features |

| Metal Ions (e.g., Al³⁺, Hg²⁺) | Chelation leading to fluorescence enhancement (CHEF) or suppression of PET. nih.govrsc.org | The nitrogen of the nitrile group and oxygen of the ethoxy group act as a potential binding pocket. nih.gov |

| Organic Molecules | Fluorescence quenching or enhancement via interaction with the π-system. chemicalbook.com | The extended aromatic system of the naphthalene core. |

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. jhuapl.edu These materials are crucial for technologies like optical switching, frequency conversion, and optical data storage. ipme.ru A key strategy in designing organic NLO molecules is to create a D-π-A structure, where an electron donor and an electron acceptor are connected by a π-conjugated bridge. ipme.ruacs.org This arrangement facilitates polarization of the molecule under an electric field, leading to a large nonlinear optical response.

This compound is a quintessential D-π-A molecule.

Donor (D): The ethoxy group (-OC₂H₅) is a well-known electron-donating group.

π-Bridge (π): The naphthalene ring provides the conjugated system through which charge can be delocalized.

Acceptor (A): The carbonitrile group (-CN) is a strong electron-withdrawing group.

Theoretical and experimental studies on other donor-acceptor naphthalene derivatives have confirmed that this molecular design leads to significant NLO properties. ipme.ru Calculations have shown that such molecular systems can possess large first static hyperpolarizabilities (β), a measure of the second-order NLO response. ipme.ru The efficiency of the NLO response is influenced by the strength of the donor and acceptor groups and the length of the conjugation path. ipme.ru The substitution pattern on the naphthalene ring is also critical. The 2,6-substitution pattern in this compound provides a long, effective conjugation pathway across the naphthalene core, which is favorable for achieving a high NLO response. Therefore, this compound is a promising candidate for development as a second-order NLO material for applications in optoelectronics.

Advanced Polymeric Materials and Frameworks

The exploration of novel monomers and building blocks is a cornerstone of advanced materials science, driving the development of polymers and frameworks with tailored properties for specific applications. While research into naphthalene-based derivatives for polymers and metal-organic frameworks (MOFs) is an active field, specific studies detailing the direct polymerization of this compound or its incorporation as a primary ligand in MOF synthesis are not extensively documented in publicly available scientific literature. However, by examining research on analogous structures, we can infer the potential role and characteristics that this compound could impart to such materials.

Naphthalene derivatives are of significant interest in materials science due to their rigid, planar, and aromatic nature, which can contribute to enhanced thermal stability, mechanical strength, and unique photophysical properties in the resulting materials. For instance, polymers incorporating naphthalene units often exhibit high glass transition temperatures and improved resistance to degradation.

In the context of polymeric materials, the nitrile group of this compound could potentially undergo polymerization through various chemical pathways. One such method is the cyclotrimerization of the nitrile groups to form highly cross-linked poly(triazine) networks. These networks are known for their exceptional thermal and oxidative stability. The ethoxy and naphthalene moieties would be incorporated as pendant groups or part of the polymer backbone, influencing the polymer's solubility, processability, and final properties.

For example, research on other aromatic nitriles, such as phthalonitriles, has demonstrated the formation of thermosetting polymers with outstanding high-temperature performance. A hypothetical polymer derived from this compound could be expected to exhibit similar characteristics. The bulky naphthalene group would likely enhance the rigidity of the polymer network, while the ethoxy group might offer a degree of flexibility and improved solubility in organic solvents, which is beneficial for processing.

In the realm of metal-organic frameworks, the nitrile group of this compound could be hydrolyzed or otherwise converted to a carboxylic acid or other coordinating group to serve as a linker. Naphthalene-based linkers are known to be effective in the construction of robust MOFs with high surface areas and specific adsorption capabilities. nih.govnih.gov The ethoxy group could functionalize the pores of the resulting MOF, potentially leading to selective guest-host interactions.

While direct experimental data for polymers and frameworks based on this compound is not available, the table below provides a hypothetical comparison of expected properties based on established knowledge of similar materials.

| Property | Hypothetical Poly(this compound) | Typical Aromatic Poly(triazine) | Naphthalene-based MOF |

| Thermal Stability (Td5%) | > 400 °C (estimated) | > 450 °C | > 350 °C |

| Glass Transition Temp. (Tg) | High (estimated) | High | N/A |

| Mechanical Properties | Rigid, High Modulus (estimated) | Brittle, High Hardness | Crystalline Solid |

| Solubility | Potentially soluble in some organic solvents | Generally Insoluble | Insoluble |

| Porosity | Non-porous (in bulk) | Microporous | High Porosity |

It is important to note that the values presented for the hypothetical polymer are estimations derived from the known properties of structurally related polymers and should be considered as such in the absence of direct experimental validation. Further research is required to synthesize and characterize these materials to fully understand their properties and potential applications.

Conclusion and Future Research Directions

Summary of Key Research Findings for 6-Ethoxynaphthalene-2-carbonitrile

Research specifically focused on this compound is not extensively documented in publicly available literature. However, by examining its constituent functional groups—the naphthalene (B1677914) core, the ethoxy group at the 6-position, and the carbonitrile group at the 2-position—we can infer its likely chemical characteristics and reactivity.

The naphthalene core provides a rigid, aromatic scaffold. The ethoxy group (–OCH2CH3) is an electron-donating group, which influences the electron density of the naphthalene ring system through resonance and inductive effects. This, in turn, affects the molecule's reactivity in electrophilic aromatic substitution reactions and modulates its photophysical properties. The carbonitrile (–CN) or cyano group is a strong electron-withdrawing group, which significantly impacts the electronic properties of the naphthalene system. The interplay between the electron-donating ethoxy group and the electron-withdrawing cyano group on the same naphthalene ring system is expected to give rise to interesting and potentially useful properties.

Table 1: Inferred Properties of this compound

| Property | Inferred Value/Characteristic | Basis for Inference |

| Molecular Formula | C13H11NO | Based on the structure |

| Molecular Weight | 197.24 g/mol | Calculated from the molecular formula |

| Physical State | Likely a solid at room temperature | Based on related naphthalene derivatives |

| Solubility | Likely soluble in organic solvents, insoluble in water. fishersci.com | Based on the properties of 2-Ethoxynaphthalene (B165321) |

Unexplored Research Avenues and Challenges

The limited research on this compound presents numerous opportunities for future investigation. A primary challenge is the development of an efficient and selective synthetic route to obtain the compound in high purity and yield.

Hypothetical Synthetic Pathways:

A plausible synthetic approach could involve a multi-step process starting from a readily available naphthalene derivative. For instance, one could envision a synthesis beginning with 6-bromo-2-naphthol (B32079). The hydroxyl group could be etherified to an ethoxy group, followed by a cyanation reaction to replace the bromine atom with a nitrile group. The specific reaction conditions, catalysts, and potential side reactions would need to be systematically investigated.

Table 2: Potential Research Directions

| Research Area | Description | Potential Significance |

| Synthesis Optimization | Development of a high-yield, scalable synthesis of this compound. | Enables further study and potential commercial applications. |

| Photophysical Properties | Investigation of its fluorescence and phosphorescence characteristics. The push-pull electronic nature of the substituents may lead to interesting solvatochromic and quantum yield properties. | Applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. |

| Material Science Applications | Exploration of its use as a building block for advanced materials, such as liquid crystals or polymers with specific optical or electronic properties. | Development of new materials for electronics and photonics. |

| Medicinal Chemistry | Screening for biological activity. Naphthalene derivatives are known to exhibit a wide range of pharmacological effects. | Discovery of new therapeutic agents. |

A significant challenge in the study of this compound is the potential for regioisomeric impurities during synthesis, which would require sophisticated purification techniques to overcome.

Broader Impact on Naphthalene Chemistry and Material Science

The study of this compound, and other disubstituted naphthalenes with electronically distinct functional groups, contributes to a deeper understanding of structure-property relationships in aromatic systems. The insights gained from investigating how the positions and electronic nature of substituents on the naphthalene core influence its chemical and physical properties are invaluable for the rational design of new molecules with tailored functionalities.

In material science, compounds with both electron-donating and electron-withdrawing groups on an aromatic scaffold are of great interest for applications in nonlinear optics and as charge-transport materials in electronic devices. The successful synthesis and characterization of this compound could pave the way for a new class of naphthalene-based materials with enhanced performance.

Q & A

Q. Optimization Parameters :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Higher temperatures accelerate reaction but may degrade sensitive intermediates. |

| Solvent | Ethanol/Water | Polar aprotic solvents improve solubility of intermediates. |

| Catalyst | Sodium acetate | Adjusting molar ratios (1:1 to 1:3) balances reactivity and byproduct formation. |

Systematic optimization should employ Design of Experiments (DoE) to evaluate interactions between variables like temperature, solvent polarity, and catalyst loading.

Advanced: How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?

Answer:

X-ray crystallography paired with SHELX programs (e.g., SHELXL for refinement) enables precise determination of molecular geometry and intermolecular interactions . Methodology includes:

Data Collection : High-resolution diffraction data (resolution ≤ 1.0 Å) minimizes noise.

Structure Solution : Use SHELXD for phase problem resolution via dual-space methods.

Refinement : Iterative cycles in SHELXL to optimize atomic coordinates, displacement parameters, and occupancy.

Q. Critical Considerations :

- Twinned Data : SHELXL handles twinning via HKLF 5 instructions.

- Hydrogen Bonding : Validate using Fourier difference maps and hydrogen placement tools.

Basic: What methodologies are recommended for assessing the toxicity of this compound in experimental models?

Answer:

Toxicity assessment should follow protocols outlined in naphthalene derivative studies . Key steps:

In Vivo Models : Rodent studies with dose escalation (10–100 mg/kg) to determine LD50.

Endpoint Analysis : Histopathology of liver/kidney tissues and hematological profiling.

Risk of Bias Mitigation : Use standardized questionnaires (Table C-7 in ) to ensure study rigor:

| Criteria | Requirement |

|---|---|

| Dose Randomization | Yes/No |

| Allocation Concealment | Yes/No |

Confidence levels (High to Very Low) are assigned based on adherence to these criteria .

Advanced: How can reaction mechanisms involving the cyano and ethoxy groups of this compound be elucidated?

Answer:

Mechanistic studies require combined experimental and computational approaches:

- Experimental :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates.

- Trapping Intermediates : Use radical scavengers (e.g., TEMPO) to identify transient species.

- Computational : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) to map energy profiles and transition states.

Example Reaction : Reduction of the cyano group to an amine:

| Reagent | Conditions | Yield |

|---|---|---|

| LiAlH4 | THF, 0°C → RT | 70–85% |

| H₂/Pd-C | Ethanol, 50°C | 60–75% |

Advanced: How should researchers address contradictions in experimental data (e.g., conflicting toxicity or reactivity results)?

Answer:

Contradictions arise from methodological variability or unaccounted variables. Resolution strategies include:

Meta-Analysis : Aggregate data across studies (e.g., using PRISMA guidelines) to identify trends.

Q. Representative Data :

| Property | Value | Method |

|---|---|---|

| PSA | ~81 Ų | Computed |

| LogP | 3.2 ± 0.3 | Shake-flask |

| Melting Point | 145–148°C | DSC |

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Refer to safety data sheets (SDS) for naphthalene derivatives :

- PPE : Nitrile gloves, lab coat, and chemical goggles.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Q. First Aid :

- Eye Contact : Flush with water for 15+ minutes; seek medical attention .

- Ingestion : Rinse mouth; do not induce vomiting.

Advanced: How can the environmental fate of this compound be modeled and monitored?

Answer:

Environmental persistence studies should integrate:

Degradation Pathways : Hydrolysis (pH-dependent) and photolysis (UV-Vis spectroscopy).

Partitioning Coefficients :

- Kow : Octanol-water partitioning.

- Koc : Soil adsorption experiments.

Monitoring : LC-MS/MS analysis of water/sediment samples at ppm levels .

Q. Modeling Tools :

- EPI Suite : Predicts biodegradation half-lives.

- QSAR : Relates molecular descriptors to ecotoxicity endpoints.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.